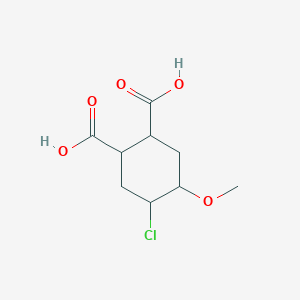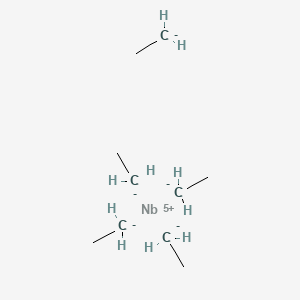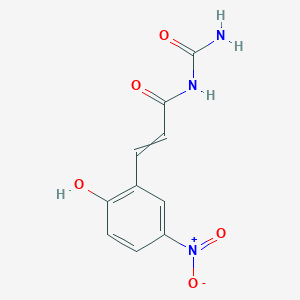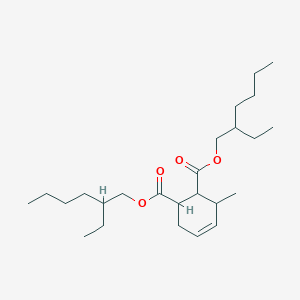![molecular formula C14H28O4S2Sn B14509943 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid CAS No. 62750-47-4](/img/structure/B14509943.png)
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid is a complex organotin compound. It is characterized by the presence of both carboxyethylsulfanyl and stannyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid typically involves the reaction of dibutyltin dichloride with 3-mercaptopropanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to thiols.
Substitution: The stannyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Scientific Research Applications
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to cellular disruption. The stannyl group plays a crucial role in these interactions, facilitating the binding to specific molecular targets and pathways .
Comparison with Similar Compounds
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide, but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in polymerization reactions, but lacks the carboxyethylsulfanyl functionality.
Properties
CAS No. |
62750-47-4 |
|---|---|
Molecular Formula |
C14H28O4S2Sn |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
3-[dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C4H9.2C3H6O2S.Sn/c2*1-3-4-2;2*4-3(5)1-2-6;/h2*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);/q;;;;+2/p-2 |
InChI Key |
YLFRJROMPGNJRP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCC(=O)O)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)

![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)


![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
